![molecular formula C8H10N2O B1454706 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1311315-25-9](/img/structure/B1454706.png)
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Vue d'ensemble
Description
“1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the CAS Number: 1311315-25-9 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 1-methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one .
Molecular Structure Analysis
The InChI code for “1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is 1S/C8H10N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h3,5H,2,4H2,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives are of interest due to their synthetic versatility and potential applications in various fields of chemistry and biology. An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, involving sodium borohydride reduction and debenzylation, demonstrating the compound's utility as a precursor for further chemical modifications (Nechayev et al., 2013).
Biological Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors, showing significant kinase inhibition and cell inhibition, highlighting their potential in therapeutic applications, particularly in cancer research (Liu et al., 2016).
Chemical Reactivity and Applications
The reactivity of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored for the synthesis of 7-azaindole and 7-azaindazole derivatives, providing a reference for constructing novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Figueroa‐Pérez et al., 2006).
Medicinal Chemistry
The synthesis of pyrrolotriazepine derivatives from pyrrole derivatives has been explored, leading to compounds with potential medicinal applications. The unexpected formation of six-membered cyclization products during these syntheses adds to the understanding of pyrrole reactivity and its implications in medicinal chemistry (Menges et al., 2013).
Advanced Material Applications
Luminescent N,O-chelated chroman-BF2 complexes, structural variants of BODIPY, have been synthesized using derivatives of 1H-pyrrolo[2,3-b]pyridine, highlighting their potential applications in optoelectronic devices and fluorescent markers due to their high stability and fluorescent properties (Singh et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h3,5H,2,4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBEJNRWDIXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185291 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
CAS RN |
1311315-25-9 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



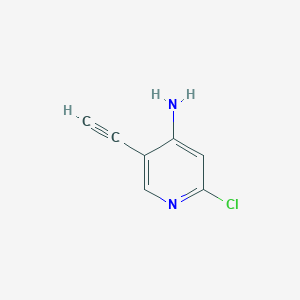
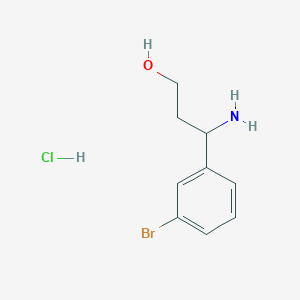
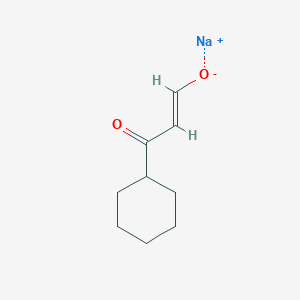

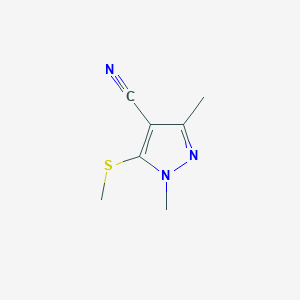

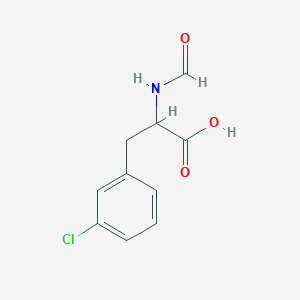

![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)

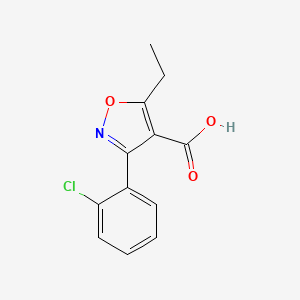

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)